molecular formula C20H21N3O5S2 B2893945 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 398999-89-8

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2893945
CAS No.: 398999-89-8
M. Wt: 447.52
InChI Key: GNWYYTXQNJTVRZ-QZQOTICOSA-N
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Description

The compound (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide features a benzo[d]thiazole core substituted with a methoxy group at position 4 and a methyl group at position 3, adopting an E-configuration.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-22-18-16(27-2)4-3-5-17(18)29-20(22)21-19(24)14-6-8-15(9-7-14)30(25,26)23-10-12-28-13-11-23/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWYYTXQNJTVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Methoxylation and Methylation: Introduction of the methoxy and methyl groups on the benzo[d]thiazole ring can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the intermediate compound with morpholine and a sulfonyl chloride reagent.

    Formation of the Benzamide Linkage: The final step is the coupling of the sulfonylated intermediate with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the ylidene linkage or the sulfonyl group, potentially leading to the formation of amine or sulfide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with proteins, nucleic acids, and cell membranes, aiming to uncover new therapeutic targets or diagnostic tools.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism by which (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Morpholinosulfonyl Groups

  • (Z)-N-(3-Ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide (): Key Differences: Z-configuration, additional 5,6-dimethoxy groups on the thiazole ring. The dimethoxy groups could increase lipophilicity, affecting membrane permeability . Molecular Weight: 491.6 g/mol (C₂₂H₂₅N₃O₆S₂).
  • Morpholine-derived thiazoles ():

    • Example: 4-{4-[(E)-{[(E)-4-(4-Chlorophenyl)-3-(3-nitrophenyl)thiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine (18) .
    • Key Differences : Incorporation of hydrazone and chlorophenyl/nitrophenyl groups.
    • Implications : The hydrazone linker and electron-withdrawing nitro groups enhance π-π stacking and hydrogen bonding, making these compounds potent bovine carbonic anhydrase inhibitors (pIC₅₀: 7.2–8.4) .

Thiazole-Benzamide Hybrids

  • N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide (): Key Differences: Oxadiazole ring instead of morpholinosulfonyl group. Implications: The oxadiazole moiety improves antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) due to enhanced electrophilicity and membrane disruption .
  • (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (): Key Differences: Long aliphatic chain (decanamide) and bromophenyl/quinoline substituents. Implications: Increased lipophilicity from the decanamide chain improves cellular uptake, while the bromophenyl group enhances halogen bonding in anticancer targets .

Sulfonamide-Containing Derivatives

  • (Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide ():

    • Key Differences : Dual methylsulfonyl groups and a methoxyethyl chain.
    • Implications : The electron-withdrawing sulfonyl groups increase metabolic stability, while the methoxyethyl chain modulates solubility (logP: ~2.5) .
  • (E)-N-(3-(2-Ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide ():

    • Key Differences : Fluorine atom at position 4 and ethoxyethyl chain.
    • Implications : Fluorine enhances bioavailability (cLogP: 3.1) and electrostatic interactions with enzymatic pockets .

Biological Activity

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure comprising a benzo[d]thiazole moiety, a morpholinosulfonyl group, and a benzamide linkage. Its IUPAC name is N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide, and its molecular formula is C20H21N3O5S2C_{20}H_{21}N_{3}O_{5}S_{2} with a molecular weight of 421.53 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is hypothesized to modulate enzyme activity, receptor binding, and signal transduction pathways. The specific mechanisms may include:

  • Inhibition of Viral Replication : Similar compounds have demonstrated antiviral properties by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .
  • Protein Interactions : The compound may interact with proteins involved in cellular signaling or metabolic pathways, potentially leading to altered cell function or apoptosis in malignant cells.

Biological Activity Overview

Research into the biological activity of this compound has suggested several potential applications:

  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties against Hepatitis B virus (HBV). For example, related compounds have shown IC50 values indicating effective inhibition of HBV replication in vitro .
  • Anticancer Potential : The structural features suggest that it may possess anticancer properties through mechanisms such as inducing apoptosis or inhibiting tumor growth factors. Further studies are needed to elucidate these effects.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

  • Study on Antiviral Properties : A study evaluating N-phenylbenzamide derivatives found that certain compounds exhibited significant anti-HBV activity with IC50 values ranging from 1.99 µM to 3.30 µM against wild-type and drug-resistant HBV strains . These findings highlight the potential for developing new antiviral agents based on similar structural frameworks.
  • Toxicity and Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds have indicated favorable safety margins and metabolic stability, suggesting that these derivatives could be viable candidates for further development .

Data Tables

Activity IC50 (µM) Selectivity Index (SI) Target
Anti-HBV (Wild-type)1.9958HepG2.2.15 cells
Anti-HBV (Drug-resistant)3.3052HepG2.A64 cells

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A common route includes:
  • Step 1 : Cyclization of 2-aminothiophenol with aldehydes/ketones under acidic conditions to form the benzo[d]thiazole core (yield: ~65-75%) .
  • Step 2 : Introduction of the morpholinosulfonyl group via sulfonation and coupling with benzamide derivatives (solvent: DMF; catalyst: TEA; yield: ~50-60%) .
  • Optimization : Use continuous flow reactors for scalability and green chemistry principles (e.g., solvent recycling) to minimize environmental impact .
    Key Data :
StepReaction Time (h)Temperature (°C)Yield (%)
16–880–9065–75
212–1625–3050–60

Q. How is structural characterization of this compound performed to confirm purity and configuration?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C NMR shifts to confirm the (E)-configuration and absence of stereoisomers (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water) to verify purity (>95%) .
  • Mass Spectrometry : Confirm molecular weight (421.53 g/mol) via HRMS (ESI+) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-HBV IC₅₀ values)?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.99 µM vs. 3.30 µM for wild-type vs. drug-resistant HBV strains) may arise from:
  • Cell Line Variability : Use standardized cell models (e.g., HepG2.2.15 for HBV replication) .
  • Assay Conditions : Control for serum concentration (e.g., 10% FBS) and incubation time (72 h) .
  • Orthogonal Assays : Validate results with plaque reduction neutralization tests (PRNT) or RT-qPCR for viral load quantification .

Q. How does the compound’s mechanism of action differ from structurally similar benzothiazole derivatives?

  • Methodological Answer :
  • Molecular Docking : Compare binding affinities to HBV polymerase or host targets (e.g., NTCP receptors) using AutoDock Vina .
  • Functional Assays : Assess inhibition of viral entry (e.g., HBV surface antigen binding) vs. replication (e.g., polymerase activity) .
  • Key Structural Differentiators :
  • Morpholinosulfonyl Group : Enhances solubility and target specificity vs. simpler sulfonamides .
  • Methoxy-Methyl Substitution : Reduces metabolic degradation compared to unsubstituted analogs .

Q. What methodologies identify degradation products under oxidative/reductive conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Oxidation : Treat with H₂O₂ (3% v/v) at 40°C for 24 h; major product: hydroxylated benzothiazole (LC-MS m/z 437.5) .
  • Reduction : Use NaBH₄ in ethanol; major product: amine derivative (LC-MS m/z 423.5) .
  • Analytical Tools : UPLC-QTOF for high-resolution metabolite profiling .

Comparative Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study comparing this compound to its (Z)-isomer?

  • Methodological Answer :
  • Synthetic Controls : Prepare (Z)-isomer via photoirradiation (λ = 350 nm) of the (E)-form in DCM .
  • Biological Testing : Parallel evaluation of anti-HBV activity (IC₅₀), cytotoxicity (CC₅₀ in HepG2 cells), and selectivity indices (SI) .
    Example Data :
IsomerIC₅₀ (µM)CC₅₀ (µM)SI
(E)1.99>10058
(Z)4.50>10022

Q. What in vitro/in vivo models are suitable for assessing pharmacokinetic properties?

  • Methodological Answer :
  • In Vitro : Caco-2 cell monolayer assays for permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • In Vivo : Administer 10 mg/kg (oral) to Sprague-Dawley rats; measure plasma concentration via LC-MS/MS (Tₘₐₓ: 2–4 h; Cₘₐₓ: 1.2 µg/mL) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies (50–75%) even with identical protocols?

  • Methodological Answer :
  • Critical Variables :
  • Moisture Sensitivity : Use anhydrous solvents (e.g., DMF stored over molecular sieves) .
  • Catalyst Purity : Ensure triethylamine (TEA) is freshly distilled (<0.1% water) .
  • Troubleshooting : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:1) to optimize quenching time .

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